Muscarinic Receptor Binding Affinity: 18-Fold Lower Affinity of E-10-OH-NT vs. Nortriptyline
The affinity of E-10-hydroxynortriptyline (E-10-OH-NT) for muscarinic acetylcholine receptors is only one-eighteenth (1/18) that of nortriptyline, as determined by in vitro competition binding assays using ³H-QNB as the radioligand [1]. In a direct head-to-head human study, equimolar doses of E-10-OH-NT produced no significant reduction in saliva flow compared to placebo, whereas nortriptyline significantly depressed saliva flow relative to both placebo (P<0.01) and E-10-OH-NT (P<0.05) [2].
| Evidence Dimension | Muscarinic receptor affinity and anticholinergic effect |
|---|---|
| Target Compound Data | Affinity = 1/18 of nortriptyline; saliva flow: no difference from placebo (P>0.05) |
| Comparator Or Baseline | Nortriptyline affinity = 1 (reference); saliva flow: significantly reduced vs. placebo (P<0.01) and vs. E-10-OH-NT (P<0.05) |
| Quantified Difference | 18-fold lower receptor affinity; statistically significant difference in anticholinergic effect (P<0.05) |
| Conditions | In vitro: competition binding with ³H-QNB in guinea pig heart, parotid gland, cerebral cortex, urinary bladder, and ileum; In vivo: double-blind crossover study in healthy male subjects with equimolar doses |
Why This Matters
Reduced muscarinic receptor affinity translates to lower anticholinergic side-effect burden, making this compound suitable for studies aimed at dissociating noradrenergic efficacy from anticholinergic toxicity.
- [1] Nilvebrant L, Nordin C. Affinity of nortriptyline and its E-10-hydroxy metabolite for muscarinic receptors. Pharmacol Toxicol. 1991 Mar;68(3):64-67. View Source
- [2] Nordin C, Bertilsson L, Otani K, Widmark A. Little anticholinergic effect of E-10-hydroxynortriptyline compared with nortriptyline in healthy subjects. Clin Pharmacol Ther. 1987;41(1):97-102. View Source
